molecular formula C4H7ClN2S B023207 3-Methylisothiazol-5-amine hydrochloride CAS No. 52547-00-9

3-Methylisothiazol-5-amine hydrochloride

Cat. No. B023207
CAS RN: 52547-00-9
M. Wt: 150.63 g/mol
InChI Key: ZRTGHKVPFXNDHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isothiazole derivatives often involves reactions of dithiazoles with primary and secondary amines. For example, reactions of 4-substituted 5H-1,2,3-dithiazoles with amines can yield thiadiazoles, iminothioacetamides, and oxoacetamides, highlighting the versatility of isothiazole chemistry in creating various heterocyclic compounds (Konstantinova et al., 2010). This methodology could be adapted for synthesizing 3-Methylisothiazol-5-amine hydrochloride by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

Isothiazole derivatives exhibit a wide range of molecular structures, influenced by their substitution patterns. The molecular structure of these compounds can be analyzed through techniques such as X-ray diffraction, providing insight into their conformation and electronic distribution. For instance, the crystallographic analysis of certain isothiazole compounds has revealed detailed structural information, essential for understanding their reactivity and properties (Li et al., 2012).

Chemical Reactions and Properties

Isothiazole derivatives participate in various chemical reactions, leading to a rich array of products. For example, the reaction of isothiazolones with amines can undergo degradation or transformation, depending on the presence of amines and the reaction conditions. This reactivity is crucial for the chemical modification and functionalization of isothiazole compounds, potentially applicable to 3-Methylisothiazol-5-amine hydrochloride (Ghosh, 1999).

Scientific Research Applications

Preservative Efficacy and Safety

Methylchloroisothiazolinone/methylisothiazolinone (MCI/MI) has been widely used for preserving aqueous systems in cosmetics, toiletries, and various industrial applications due to its broad spectrum of activity against fungi and bacteria at low concentrations. Research has highlighted its allergic contact potential, known for many years, and provided a risk assessment for the use of MCI/MI in rinse-off products, concluding that the risk of primary sensitization and allergic contact dermatitis is negligible under normal use conditions and within permitted use concentrations (Fewings & Menné, 1999).

Contact Allergy Concerns

The prevalence of contact allergy to methylisothiazolinone (MI), a component often used in combination with MCI, has been rising, associated with exposure through occupational, cosmetic, or household products. Studies suggest that the recent increase in MI contact allergy could signal an emerging epidemic, emphasizing the need for close monitoring and possibly revisiting the permitted concentration levels in cosmetics to mitigate the risk of allergic reactions (Lundov et al., 2011).

Industrial and Synthetic Applications

The review of amino-1,2,4-triazoles as raw materials for the fine organic synthesis industry underscores the versatility of such compounds in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. This highlights the chemical's significance in a wide range of applications, from agriculture and medicine to applied sciences and energy (Nazarov et al., 2021).

Neuroimaging and Pharmacological Effects

Research into the neuroimaging of human MDMA users provides insights into the effects of biogenic amine-altering pharmacological agents, albeit indirectly related to 3-Methylisothiazol-5-amine hydrochloride. Such studies are essential for understanding the long-term impacts of exposure to substances that modify biogenic amine metabolism and their potential behavioral and emotional consequences (Cowan, 2006).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing compounds, such as amines and dyes, using advanced oxidation processes, showcases the environmental and safety considerations related to chemical substances like 3-Methylisothiazol-5-amine hydrochloride. Such processes are effective in mineralizing recalcitrant compounds, improving treatment schemes, and ensuring water safety (Bhat & Gogate, 2021).

Safety And Hazards

The hydrochloride may be irritating to the skin, eyes, and mucous membranes . Appropriate protective gloves and glasses should be worn during operation . Storage should avoid moisture and direct sunlight .

properties

IUPAC Name

3-methyl-1,2-thiazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c1-3-2-4(5)7-6-3;/h2H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTGHKVPFXNDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966976
Record name 3-Methyl-1,2-thiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisothiazol-5-amine hydrochloride

CAS RN

52547-00-9
Record name 5-Isothiazolamine, 3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52547-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2-thiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylisothiazol-5-ylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-Methylisothiazol-5-amine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2NFR7BJQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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